3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Overview
Description
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.13789045 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
The chemical compound is closely related to families of compounds that have been synthesized and evaluated for various biological activities. For instance, a series of novel azetidine-2-one derivatives of 1H-benzimidazole showed promising antibacterial and cytotoxic properties. Compounds within this group demonstrated significant activity against bacterial strains and displayed cytotoxicity in vitro, indicating potential for further development as therapeutic agents (Noolvi et al., 2014).
Antitumor and Anticonvulsant Potential
Another research area involves the synthesis of 3-benzyl-4(3H)quinazolinone analogues, which were designed, synthesized, and evaluated for in vitro antitumor activity. This study found that certain compounds exhibited broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent than the positive control, 5-FU, highlighting the therapeutic potential of these structures in cancer treatment (Al-Suwaidan et al., 2016). Furthermore, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was synthesized as potential anticonvulsant agents. Preliminary screenings revealed significant protection in animal models against seizures, demonstrating the utility of these compounds in developing new antiepileptic drugs (Kamiński et al., 2015).
Chemotherapeutic Applications
In the realm of chemotherapeutic research, the synthesis of functionalized pyrimido[1,2-a]-benzimidazoles from (benzimidazol-2-yl)cyanamide and β-dicarbonyl compounds using nickel complexes or salts has been explored. This methodology allows for the creation of 2-aminopyrimido[1,2-a]benzimidazole derivatives, potentially useful as chemotherapeutic agents due to their ability to interact with various biological targets (Dorokhov et al., 1990).
properties
IUPAC Name |
3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-15(8-9-19(26)23-12-14-5-4-10-28-14)21(27)25-18-7-3-2-6-17(18)24-20(25)16(13)11-22/h2-7,10,24H,8-9,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFKOFLYDJVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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